molecular formula C11H14O B8472900 3-(3-Methylphenyl)butanal

3-(3-Methylphenyl)butanal

Cat. No. B8472900
M. Wt: 162.23 g/mol
InChI Key: DBOHOOKUJUYJBX-UHFFFAOYSA-N
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Patent
US08709994B2

Procedure details

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser were introduced DMF (300 mL), 3-bromo toluene (66.3 g, 0.39 mol), of crotyl alcohol (99 mL, 1.16 mol, 3 eq), sodium carbonate (102.5 g, 0.97 mol, 2.5 eq), tetrabutyl-ammonium bromide (107.6 g, 0.39 mol, 1 eq), palladium acetate (7.8 g, 11.6 mmol, 3 mol %) and tri-o-tolyl phosphine (11.8 g, 38.7 mmol, 0.1 eq). After stirring for 1 h at 100-105° C., the reaction mixture was cooled to ambient temperature. The reaction mixture was filtered over celite. The organic phase thus obtained was diluted with MTBE (800 mL) and washed three times with water (500 mL portions), dried over magnesium sulphate and concentrated. The resulting crude product was fractionally distilled with a Vigreux column (1 mBar, 70-81° C.) to give a colourless oil (39.6 g, gc purity 90%). The oil was chromatographed on a silica gel column with 7% EtOAc in hexane as elution agent giving 3-(3-methylphenyl)butanal (12.5 g, gc purity>99%; yield 36%).
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
102.5 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
107.6 g
Type
catalyst
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Quantity
7.8 g
Type
catalyst
Reaction Step Six
Quantity
66.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=C[CH:7]=1.[CH2:9]([OH:13])[CH:10]=[CH:11][CH3:12].[C:14](=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(OC)(C)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[CH3:8][C:4]1[CH:5]=[C:12]([CH:11]([CH3:14])[CH2:10][CH:9]=[O:13])[CH:7]=[CH:2][CH:3]=1 |f:2.3.4,6.7,9.10.11|

Inputs

Step One
Name
Quantity
99 mL
Type
reactant
Smiles
C(C=CC)O
Step Two
Name
Quantity
102.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
11.8 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Four
Name
Quantity
107.6 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Six
Name
Quantity
7.8 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
66.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at 100-105° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
CUSTOM
Type
CUSTOM
Details
The organic phase thus obtained
WASH
Type
WASH
Details
washed three times with water (500 mL portions)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product was fractionally distilled with a Vigreux column (1 mBar, 70-81° C.)
CUSTOM
Type
CUSTOM
Details
to give a colourless oil (39.6 g, gc purity 90%)
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on a silica gel column with 7% EtOAc in hexane as elution agent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=CC1)C(CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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